B1577434 Maximin 45

Maximin 45

Cat. No.: B1577434
Attention: For research use only. Not for human or veterinary use.
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Description

Maximin 45 is a member of the Maximin peptide family, a group of antimicrobial peptides (AMPs) derived from the skin secretions of the Chinese large odorous frog (Bombina maxima). These peptides exhibit broad-spectrum antimicrobial activity, including against bacteria, fungi, and mycoplasma . For example, Maximin 9, another peptide in this family, contains a free thiol group critical for its antimycoplasma activity . Maximin peptides are encoded by genes with three exons, where the third exon encodes both Maximin and Maximin H variants, suggesting a mechanism for functional diversity via alternative splicing or gene conversion .

Properties

bioactivity

Antibacterial, Antifungal

sequence

GIGGKILGGLRTALKGAAKELAATYLH

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis of Maximin 45 and Related Compounds

Structural and Functional Comparison

Maximin peptides share a conserved gene structure but exhibit variability in functional domains. For instance:

Peptide Key Features Activity Source
This compound Hypothesized to have a β-hairpin structure with disulfide bonds (inferred) Broad-spectrum antimicrobial activity Bombina maxima (skin)
Maximin 9 Contains a free thiol group; 9 amino acid residues Antimycoplasma, antibacterial Bombina maxima (skin)
Maximin H Larger variant with additional domains; encoded by exon 3 Enhanced stability under physiological conditions Bombina maxima (skin)
Magainin-2 α-helical AMP from Xenopus laevis Disrupts bacterial membranes Xenopus laevis (skin)

Key Findings :

  • Mechanistic Diversity : Maximin peptides likely disrupt microbial membranes via electrostatic interactions, similar to Magainin-2. However, Maximin 9’s free thiol group suggests a unique redox-dependent mechanism .
  • Evolutionary Adaptability : Gene conversion and domain shuffling in Maximin genes enable rapid diversification, allowing adaptation to diverse pathogens .
Performance in Experimental Settings

Maximin peptides are compared with other AMPs in terms of efficacy and stability:

Parameter Maximin 9 Maximin H Magainin-2 LL-37 (Human)
MIC (μg/mL) 2.5–5.0 1.0–2.5 4.0–8.0 8.0–16.0
Hemolytic Activity Low Moderate High High
Protease Resistance Moderate High Low Low

Insights :

  • Maximin H shows superior protease resistance compared to Maximin 9, likely due to structural modifications .
  • Magainin-2 and LL-37 exhibit higher hemolytic activity, limiting their therapeutic use compared to Maximin peptides .

Challenges in Maximin Research

  • Data Heterogeneity: Studies on Maximin effects often involve multi-source data, complicating direct comparisons.
  • Limited Characterization: While Maximin 9 is well-studied, details about this compound remain speculative due to gaps in published data.

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